molecular formula C23H25ClN4O3S B6567195 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 921802-48-4

2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B6567195
CAS No.: 921802-48-4
M. Wt: 473.0 g/mol
InChI Key: HGERABNCCRJROL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1H-imidazole core substituted with hydroxymethyl, sulfanyl-linked carbamoyl, and 4-chlorophenylmethyl groups. Its N-(2,3-dimethylphenyl)acetamide tail provides additional steric and electronic diversity.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3S/c1-15-4-3-5-20(16(15)2)27-22(31)14-32-23-26-11-19(13-29)28(23)12-21(30)25-10-17-6-8-18(24)9-7-17/h3-9,11,29H,10,12-14H2,1-2H3,(H,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGERABNCCRJROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications for therapeutic use, drawing from various research findings and studies.

Chemical Structure

The compound can be characterized by its unique structural features:

  • Functional Groups : It contains a chlorophenyl group, a carbamoyl moiety, and an imidazole ring, contributing to its diverse biological activity.
  • Molecular Formula : C₁₈H₃₁ClN₄O₂S.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, derivatives containing imidazole rings have been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The imidazole and carbamide functionalities are often associated with anticancer activity. Compounds in this class have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
  • Enzyme Inhibition : The compound's structure suggests potential as an inhibitor of certain enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The imidazole ring may facilitate interactions with metal ions in enzymes or receptors, altering their activity.
  • Reactive Intermediates Formation : Similar compounds often generate reactive intermediates that can interact with cellular components, leading to cell death in pathogens or cancer cells .
  • Binding Affinity : Docking studies indicate that the compound may exhibit strong binding affinity to target proteins involved in disease processes, enhancing its therapeutic potential .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on similar imidazole derivatives demonstrated significant antibacterial effects against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the imidazole structure can enhance efficacy .
  • Another investigation highlighted the anticancer properties of imidazole-based compounds, noting their ability to induce apoptosis in various cancer cell lines through mitochondrial pathways .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntibacterialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits acetylcholinesterase
CytotoxicityInduces cell death in pathogens

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Reported Activity / Notes References
Target Compound - 5-(hydroxymethyl)imidazole
- 4-chlorophenylmethyl carbamoyl
- 2,3-dimethylphenyl
~494.55 (estimated) Structural features suggest potential solubility enhancement via hydroxymethyl group.
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide - 5-(4-chlorophenyl)imidazole
- No hydroxymethyl group
404.28 Antimicrobial activity reported in sulfonyl-containing analogs.
N-{4-[(2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl}acetamide - 4,5-dihydroimidazole
- Dual sulfonyl/sulfanyl groups
464.95 Enhanced metabolic stability due to dihydroimidazole core.
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide - 5-nitroimidazole
- 2-methyl substitution
294.73 Demonstrated in vivo antiparasitic activity (e.g., against protozoa).
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide - Thiadiazole-sulfanyl hybrid
- Fluorophenyl
357.46 Broad-spectrum enzyme inhibition (e.g., carbonic anhydrase).

Key Observations :

  • The hydroxymethyl group in the target compound may improve aqueous solubility compared to nitro- or methylsulfonyl-substituted analogs, which often exhibit higher lipophilicity .
  • Sulfanyl linkages (common in all listed compounds) are critical for hydrogen bonding and metal coordination in enzyme inhibition .

Pharmacological and Biochemical Insights

  • Antimicrobial Potential: Nitroimidazole analogs (e.g., compound from ) show efficacy against anaerobic pathogens, suggesting the target compound’s hydroxymethyl group could mitigate nitro-associated toxicity while retaining activity.
  • Enzyme Binding : Sulfonyl/sulfanyl motifs (as in ) often interact with cysteine residues in enzymes like carbonic anhydrase or proteases.
  • Structural Flexibility : The hydroxymethyl group may allow for prodrug strategies or metabolic stabilization, a feature absent in rigid dihydroimidazole derivatives .

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